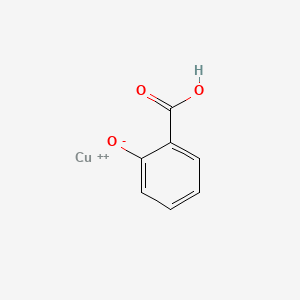

Salicylic acid, copper salt

Übersicht

Beschreibung

Salicylic acid, copper salt is a coordination compound formed by the interaction of salicylic acid and copper ions Salicylic acid, known for its role in plant defense and medicinal applications, forms a complex with copper, which imparts unique properties to the resulting compound

Synthetic Routes and Reaction Conditions:

Basic Copper Carbonate Method: One common method involves reacting basic copper carbonate with salicylic acid in a 1:2.2 molar ratio.

Copper Hydroxide Method: Another method involves reacting copper hydroxide with salicylic acid in a 1:1 molar ratio.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale reactions using the basic copper carbonate method due to its higher yield and reproducibility. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the copper ion can change its oxidation state.

Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced.

Substitution: this compound can undergo substitution reactions, where the salicylic acid ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are common oxidizing agents used in reactions involving this compound.

Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.

Substitution Reactions: Ligands such as ammonia or ethylenediamine can be used to replace salicylic acid in the complex.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) oxide, while reduction may produce copper(I) complexes.

Chemistry:

- This compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology:

- In biological research, this compound is studied for its potential role in plant defense mechanisms and its ability to mitigate copper toxicity in plants .

Medicine:

- The compound is explored for its antimicrobial properties and potential use in treating infections caused by copper-sensitive pathogens.

Industry:

- In the industrial sector, this compound is used in the formulation of antifouling paints and coatings to prevent the growth of marine organisms on submerged surfaces.

Wirkmechanismus

The mechanism of action of salicylic acid, copper salt involves the interaction of copper ions with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, the copper ions can generate reactive oxygen species, which can damage cellular components of pathogens .

Vergleich Mit ähnlichen Verbindungen

Copper(II) Acetate: Like salicylic acid, copper salt, copper(II) acetate is used as a catalyst and has antimicrobial properties.

Copper(II) Sulfate: This compound is widely used in agriculture and industry for its fungicidal and algicidal properties.

Copper(II) Chloride: Known for its use in organic synthesis and as a catalyst in various chemical reactions.

Uniqueness:

- This compound is unique due to the presence of the salicylic acid ligand, which imparts additional biological activity and enhances the compound’s ability to interact with biological systems. This makes it particularly useful in applications where both copper’s catalytic properties and salicylic acid’s biological activity are desired .

Biologische Aktivität

Salicylic acid, a phenolic compound known for its anti-inflammatory and antioxidative properties, forms various salts with metals, including copper. The biological activity of salicylic acid, copper salt (copper salicylate), has garnered attention due to its potential therapeutic applications in both human health and agriculture.

Overview of Salicylic Acid and Copper Salts

Salicylic acid is naturally occurring in plants and is recognized for its role in plant defense mechanisms against pathogens. When complexed with copper, salicylic acid exhibits enhanced biological activities compared to its parent compound. The combination of the phenolic structure of salicylic acid and the metal ion contributes to a range of pharmacological effects.

-

Anti-inflammatory Activity :

- Salicylic acid is known to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .

- Copper salts have been shown to enhance the anti-inflammatory effects of salicylic acid, potentially through synergistic mechanisms that involve modulation of copper metabolism and antioxidant activity .

- Antioxidative Properties :

-

Antimicrobial Effects :

- Copper salicylate has demonstrated significant antimicrobial activity, particularly against plant pathogens. This property is attributed to the ability of copper ions to disrupt microbial cell membranes .

- Studies indicate that copper salicylate can induce systemic resistance in plants, enhancing their defense against various pathogens .

Case Studies

-

Inflammation Models :

A study involving the administration of copper salicylate in animal models showed a marked reduction in inflammatory markers compared to controls receiving only salicylic acid. This suggests that the copper complex may offer superior anti-inflammatory benefits . -

Antioxidant Activity :

In vitro studies have demonstrated that copper salicylate significantly decreases lipid peroxidation and scavenges free radicals more effectively than salicylic acid alone. This was evidenced by reduced levels of malondialdehyde (MDA), a marker of oxidative stress . -

Agricultural Applications :

Field trials have shown that plants treated with copper salicylate exhibit improved resistance to fungal infections, leading to better yield outcomes. The compound activates defense pathways in plants, enhancing their natural immune responses .

Data Table: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

Copper salicylate has demonstrated significant antifungal activity, making it a valuable agent in agricultural practices. Research indicates that salicylic acid can enhance plant defense mechanisms against phytopathogens by inducing systemic acquired resistance (SAR) in plants. This property is particularly useful for controlling diseases caused by bacteria and fungi without causing phytotoxicity.

- Case Study: Efficacy Against Plant Pathogens

| Crop Type | Application Rate (L/ha) | Target Pathogen | Efficacy (%) |

|---|---|---|---|

| Fruit Trees | 1-10 | Bacterial Blight | 85 |

| Horticultural Crops | 0.5-12 | Fungal Infections | 90 |

| Rice | 1-5 | Leaf Spot | 80 |

Formulation Stability

Recent innovations have led to the development of concentrated suspensions of copper salicylate that maintain stability over time, allowing for easier application in the field. These formulations include surfactants that enhance their dispersibility in water .

Medical Applications

Anti-inflammatory and Antitumor Activity

Copper salicylate exhibits anti-inflammatory properties similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs). Studies have shown that copper complexes of salicylic acid can be more effective than their parent compounds in managing inflammation and pain.

- Case Study: Anti-tumor Potential

| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 60 |

| MDA-MB-231 | 10 | 75 |

| BT-20 | 12 | 70 |

Mechanism of Action

The mechanism by which copper salicylate exerts its anti-tumor effects involves the modulation of cellular signaling pathways associated with apoptosis. In vivo studies demonstrated that treatment with the copper complex significantly reduced tumor growth in xenograft models .

Toxicological Studies

Research has also been conducted on the toxicokinetics of salicylic acid and its salts, including copper salicylate. These studies indicate that the compound is well absorbed when administered orally or dermally, with rapid distribution and metabolism within biological systems .

Eigenschaften

IUPAC Name |

copper;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKBVGRONSNSBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5CuO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16048-96-7 (Parent) | |

| Record name | Copper(2+) salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15240-24-1, 20936-31-6 | |

| Record name | Copper(2+) salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Salicylic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.